1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide
Beschreibung
1-(6-Bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, characterized by the presence of a bromo-substituted quinazoline ring, a tert-butyl group, and a pyrrolidine carboxamide moiety, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPLTVRTPIANED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolidine Carboxamide Moiety: The brominated quinazoline is reacted with tert-butylamine and pyrrolidine-3-carboxylic acid under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(6-Bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bromine, NBS, tert-butylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these targets, the compound can exert anticancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: An anticancer drug that targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine carboxamide moiety, which may confer distinct biological activities and therapeutic potential .
Biologische Aktivität
1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including structure-activity relationships, and highlights relevant case studies and research findings.
Chemical Structure
The compound has a complex structure characterized by the presence of a quinazoline moiety and a tert-butyl pyrrolidine group. Its molecular formula is C₁₃H₁₈BrN₃O, with a molecular weight of approximately 304.2 g/mol.
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study on substituted quinoline-2-carboxamides showed that certain derivatives had enhanced activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide . The mechanism of action often involves inhibition of critical cellular processes, including protein synthesis and cell wall synthesis.
| Compound | Activity Against M. tuberculosis | IC50 (μmol/L) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | Not specified |
| N-(2-phenylethyl)quinoline-2-carboxamide | Higher than pyrazinamide | Not specified |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, quinazoline derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives can often be correlated with their structural features. Substituents on the quinazoline ring and the nature of the side chains significantly influence their potency and selectivity:
- Bromine Substitution : The presence of bromine at the 6-position enhances lipophilicity, potentially improving cellular uptake.
- Pyrrolidine Moiety : The tert-butyl group may contribute to increased steric hindrance, which can affect binding affinity to biological targets.
Case Studies
- Antimycobacterial Activity : A study demonstrated that specific quinazoline derivatives exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications such as those found in this compound could lead to novel therapeutic agents .
- Anticancer Efficacy : Another investigation into quinazoline derivatives revealed that certain compounds induced significant cytotoxicity in breast cancer cell lines, with some showing selectivity for cancerous cells over normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
